molecular formula C22H27N5O5 B2615801 Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate CAS No. 382639-99-8

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No. B2615801
CAS RN: 382639-99-8
M. Wt: 441.488
InChI Key: JBLFFXQCOMYZFB-UHFFFAOYSA-N
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Description

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Diazepine Derivatives : Research on the synthesis of diazepine derivatives and their analogs indicates a significant interest in developing novel compounds with potential therapeutic applications. For instance, the synthesis of various diazepine derivatives has been explored for their antiproliferative activity against human cancer cell lines, showcasing the methodological diversity and the chemical versatility of these compounds (Liszkiewicz, 2002). Such synthetic approaches could be applicable or provide a foundation for the synthesis and exploration of Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate.

Chemical Reactions and Applications : Investigations into the reactions of diazepines and related structures with various reagents demonstrate the potential for producing a wide range of chemical derivatives. These studies reveal insights into the reactivity patterns of diazepines, which may inform the development of new compounds with enhanced or specific properties. For example, the reaction of diazepine derivatives with different nucleophiles can lead to a variety of novel drugs, emphasizing the role of chemical synthesis in drug discovery and development (Unny et al., 2001).

Potential Applications

Antiproliferative Activity : The study of diazepine derivatives for their antiproliferative activity against cancer cell lines highlights the potential therapeutic applications of these compounds. By exploring the structure-activity relationships, researchers aim to identify promising candidates for further development as anticancer agents (Liszkiewicz, 2002).

Theoretical Studies and Corrosion Inhibition : Theoretical studies on similar compounds, focusing on their electronic structure and properties, can provide insights into their potential applications as corrosion inhibitors or in other industrial applications. For example, quantum chemical calculations on quinoxalines have been used to determine the relationship between molecular structure and inhibition efficiency, suggesting potential applications beyond pharmaceuticals (Zarrouk et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with urea and formaldehyde to form the purine ring. The resulting compound is then reacted with methyl chloroformate and sodium hydroxide to form the diazepine ring, and finally, the ethyl ester group is introduced using ethyl chloroformate and triethylamine.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "urea", "formaldehyde", "methyl chloroformate", "sodium hydroxide", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethoxyaniline with ethyl acetoacetate in the presence of acetic acid to form ethyl 2-(4-ethoxyphenyl)acetate.", "Step 2: Cyclization of ethyl 2-(4-ethoxyphenyl)acetate with urea and formaldehyde in the presence of acetic acid to form 2-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurine.", "Step 3: Reaction of 2-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurine with methyl chloroformate and sodium hydroxide in the presence of acetonitrile to form ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate.", "Step 4: Introduction of the ethyl ester group using ethyl chloroformate and triethylamine in the presence of dichloromethane to form the final product, Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate." ] }

CAS RN

382639-99-8

Molecular Formula

C22H27N5O5

Molecular Weight

441.488

IUPAC Name

ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

InChI

InChI=1S/C22H27N5O5/c1-4-31-16-10-8-15(9-11-16)25-12-6-7-13-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)14-17(28)32-5-2/h8-11H,4-7,12-14H2,1-3H3

InChI Key

JBLFFXQCOMYZFB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC

solubility

not available

Origin of Product

United States

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